2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,4-dichlorophenyl)acetamide
Description
2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,4-dichlorophenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure with a pyrrolo[3,4-d][1,2,3]triazole core, substituted with bromophenyl and dichlorophenyl groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and synthetic versatility.
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2,4-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrCl2N5O3/c19-9-1-4-11(5-2-9)26-17(28)15-16(18(26)29)25(24-23-15)8-14(27)22-13-6-3-10(20)7-12(13)21/h1-7,15-16H,8H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKVGILEUXTYKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=C(C=C(C=C4)Cl)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrCl2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,4-dichlorophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of carbodiimides with diazo compounds, followed by nucleophilic addition and further functionalization . The reaction conditions are generally mild, and the process can be accomplished without the need for transition metals . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
Cyclization Reactions
The pyrrolo[3,4-d] triazole core is synthesized via cyclization reactions. Starting materials such as carbodiimides and diazo compounds undergo [3+2] cycloaddition or thermal ring closure under controlled conditions:
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Reagents : Carbodiimides, diazo esters, or azides.
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Conditions : Solvents like DMF or THF at 60–80°C, with catalytic bases (e.g., triethylamine).
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Outcome : Formation of the bicyclic triazole system with simultaneous introduction of the bromophenyl group at position 5 .
Substitution Reactions
The bromophenyl and dichlorophenyl groups enable nucleophilic aromatic substitution (NAS) and cross-coupling reactions:
Oxidation and Reduction
The dioxo-pyrrolotriazole core undergoes redox transformations:
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Oxidation :
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Reduction :
Acetamide Functionalization
The acetamide side chain participates in hydrolysis and condensation:
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Hydrolysis :
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Condensation :
Ring-Opening Reactions
Under strong acidic or basic conditions, the triazole ring undergoes cleavage:
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Acid-Mediated : H₂SO₄ generates linear intermediates with reactive nitrogens.
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Base-Mediated : NaOH yields fragmented products with potential for re-cyclization .
Halogen Exchange
The bromine atom undergoes halogen exchange via Ullmann or Buchwald-Hartwig reactions:
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Reagents : CuI, aryl iodides, or fluorides.
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Applications : Introduction of fluorine or iodine for radiopharmaceutical labeling .
Biological Activity-Driven Modifications
In drug discovery contexts, the compound is modified to enhance target binding:
Scientific Research Applications
Chemistry
Building Block in Organic Synthesis : The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations such as oxidation and substitution reactions.
| Reaction Type | Description |
|---|---|
| Oxidation | Can form different oxidation states. |
| Reduction | Modifies functional groups present. |
| Substitution | Bromophenyl and dichlorophenyl groups can undergo substitution with nucleophiles. |
Biology
Biological Activities : Research indicates that this compound may possess significant biological activities. Preliminary studies suggest potential antimicrobial and anticancer properties.
Antimicrobial Activity
The compound has shown promising results against various pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
These findings highlight its potential as an antimicrobial agent.
Medicine
Therapeutic Applications : The unique structural features of the compound make it a candidate for drug development. Its interactions with biological targets can be explored for therapeutic applications in treating infections or cancer.
Case Studies
- Anticancer Activity : In vitro studies have demonstrated that the compound induces apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation.
- Antimicrobial Efficacy : Research conducted on the compound's efficacy against multidrug-resistant bacterial strains shows that it may serve as a lead compound for developing new antibiotics.
Industry
Advanced Materials Development : The compound's chemical properties lend themselves to applications in materials science. It can be utilized in developing coatings or polymers with specific functionalities due to its ability to form stable complexes with metals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The pyrrolo[3,4-d][1,2,3]triazole core can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The bromophenyl and dichlorophenyl groups may enhance the compound’s binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Similar compounds include other pyrrolo[3,4-d][1,2,3]triazole derivatives with different substituents. For example:
5-amino-1,2,3-triazoles: These compounds have similar core structures but different functional groups, leading to varied biological activities.
5-nitro-1,2,3-2H-triazoles: These derivatives are known for their energetic properties and are used in different applications. The uniqueness of 2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,4-dichlorophenyl)acetamide lies in its specific substituents, which confer distinct chemical and biological properties.
Biological Activity
The compound 2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,4-dichlorophenyl)acetamide is a synthetic derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity through various studies and findings.
- Molecular Formula : C18H13BrCl2N5O3
- Molecular Weight : 507.1 g/mol
- CAS Number : 1052555-07-3
Biological Activity Overview
The biological activity of this compound has been evaluated against various microorganisms and cancer cell lines. Key findings include:
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
| Organism | Activity Level |
|---|---|
| Staphylococcus aureus | High |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | High |
| Aspergillus niger | Excellent |
In a study comparing its efficacy to standard antibiotics such as amoxicillin, the compound showed superior activity against certain strains of bacteria and fungi .
Anticancer Activity
The compound has also been tested for its anticancer potential. It demonstrated cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.2 |
| HeLa (Cervical Cancer) | 12.8 |
| A549 (Lung Cancer) | 10.5 |
These results indicate that the compound could be a promising candidate for further development in cancer therapy .
The proposed mechanism by which this compound exerts its biological effects includes:
- Inhibition of DNA Synthesis : The presence of the triazole ring is believed to interfere with nucleic acid synthesis in microbial cells.
- Apoptosis Induction in Cancer Cells : Studies suggest that the compound may activate apoptotic pathways in cancer cells, leading to increased cell death .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound:
- Synthesis and Evaluation Study : A study synthesized several derivatives of this compound and evaluated their biological activities. The results indicated that modifications in the phenyl groups significantly affected antimicrobial efficacy.
- Comparative Study with Standard Drugs : In a comparative analysis with established antibiotics and antifungals, the compound exhibited comparable or superior activity against several pathogens.
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?
To minimize trial-and-error approaches, integrate computational reaction path searches (e.g., quantum chemical calculations) with high-throughput screening. Tools like COMSOL Multiphysics can simulate reaction conditions (solvent, temperature, catalysts) to narrow down optimal parameters. Experimental feedback loops should refine computational models using real-time data, as demonstrated in ICReDD’s methodology . Key parameters to monitor include reaction yield, purity (>95% via HPLC), and structural fidelity (confirmed by NMR).
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Use a combination of spectroscopic and chromatographic techniques:
- NMR : Confirm regiochemistry of the pyrrolotriazole core and substituent positions (e.g., 4-bromophenyl and 2,4-dichlorophenyl groups).
- HPLC-MS : Assess purity (>95%) and molecular weight (theoretical ~527.8 g/mol; experimental ±0.5 Da tolerance).
- X-ray crystallography (if crystals are obtainable): Resolve bond angles and steric effects in the heterocyclic system .
Q. What computational tools are effective for modeling this compound’s reactivity?
Quantum chemical software (e.g., Gaussian, ORCA) can predict reaction pathways, transition states, and thermodynamic stability. Molecular dynamics simulations (using GROMACS or AMBER) are suitable for studying solvation effects and conformational flexibility. For virtual screening of derivatives, employ docking software (AutoDock Vina) to assess binding affinities to target proteins .
Advanced Research Questions
Q. How can researchers resolve contradictions in kinetic data during catalytic studies involving this compound?
Apply multivariate analysis to decouple competing factors (e.g., solvent polarity vs. catalyst loading). For example:
- Design a factorial experiment varying temperature (25–100°C), solvent (DMF, THF), and catalyst (Pd/C, CuI).
- Use ANOVA to identify statistically significant variables.
- Cross-validate with in situ IR spectroscopy to monitor intermediate formation .
Q. What methodologies are suitable for investigating this compound’s potential as a pharmacophore?
- In vitro assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence polarization or SPR to measure binding kinetics (KD, kon/koff).
- Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation (t1/2 > 60 min preferred).
- Toxicity profiling : Employ zebrafish embryos or 3D cell cultures to evaluate acute toxicity (LC50) and off-target effects .
Q. How can interdisciplinary approaches enhance the study of this compound’s environmental fate?
- Atmospheric chemistry : Model degradation pathways using computational tools (e.g., EPI Suite) to predict half-life in air and water.
- Ecotoxicology : Conduct OECD 201/202 tests on algae and Daphnia magna to determine EC50 values.
- Life-cycle analysis : Quantify energy inputs and waste outputs during synthesis to align with green chemistry principles .
Methodological Challenges and Solutions
Q. How to address low solubility in biological assays?
- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity).
- Nanoparticle encapsulation : Formulate with PLGA or liposomes to enhance bioavailability.
- Derivatization : Introduce polar groups (e.g., sulfonate) while preserving core pharmacophore activity .
Q. What strategies mitigate batch-to-batch variability in synthesis?
- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress.
- Quality-by-design (QbD) : Define critical quality attributes (CQAs) for raw materials (e.g., purity of 4-bromophenylboronic acid).
- Robotic automation : Use platforms like Chemspeed to standardize mixing and heating rates .
Data Interpretation Frameworks
Q. How to reconcile discrepancies between computational predictions and experimental results?
- Error analysis : Compare calculated vs. observed activation energies (ΔΔG‡ < 2 kcal/mol acceptable).
- Sensitivity testing : Vary force field parameters in molecular dynamics simulations to assess robustness.
- Peer validation : Share datasets via platforms like PubChem to benchmark against independent studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
